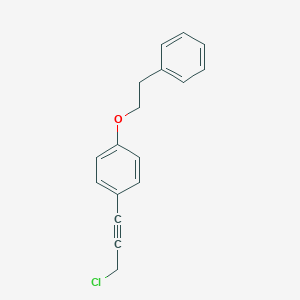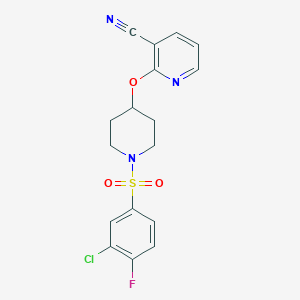
N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of compounds is often used in research and drug discovery .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. In this case, the nitro group (-NO2) and the amide group (-CONH2) are likely to be the most reactive parts of the molecule .Aplicaciones Científicas De Investigación
Therapeutic Potential of Benzothiazoles
Benzothiazole and its derivatives have demonstrated a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are being developed as antitumor agents due to their potential to act as ligands for various biomolecules, which makes them candidates for cancer treatment. Their structural simplicity and ease of synthesis allow for the development of chemical libraries that could lead to new chemical entities for the market (Kamal, Hussaini, & Mohammed, 2015).
Degradation Processes of Nitisinone
Although not directly related to N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide, the study of the degradation processes of Nitisinone (NTBC), a compound with a different structure but relevant due to the investigation into its stability and degradation products, can provide insights into the stability of related chemical entities under various conditions. This research contributes to a better understanding of the properties of such compounds, which is crucial for evaluating their potential risks and benefits in medical applications (Barchańska et al., 2019).
Anticancer Potential of Benzothiazole Derivatives
Benzothiazole derivatives have been extensively studied for their anticancer properties. Structural modifications and the development of benzothiazole conjugates have been explored as potential chemotherapeutics. These derivatives have been screened for in vitro and in vivo anticancer activity, showing promising results that require further characterization for their toxicity to ensure their safe clinical use as cancer treatments (Ahmed et al., 2012).
Environmental Presence and Impact
The occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, which include brominated derivatives similar to the chemical , underscores the importance of understanding the environmental impact and potential health risks of these compounds. Research has highlighted the need for more comprehensive studies on their occurrence, environmental fate, and toxicity to assess the risks they pose to human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Mecanismo De Acción
The mechanism of action of a compound depends on its biological target. Without specific information, it’s hard to predict the mechanism of action of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3S/c15-10-5-2-6-11-12(10)16-14(22-11)17-13(19)8-3-1-4-9(7-8)18(20)21/h1-7H,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRDQMLWQGNDKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2391532.png)


![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)


![(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2391544.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)

